molecular formula C24H38N2O6 B6027074 Ethyl 1-[[4-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-3-methoxyphenyl]methyl]piperidine-4-carboxylate

Ethyl 1-[[4-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-3-methoxyphenyl]methyl]piperidine-4-carboxylate

Cat. No.: B6027074
M. Wt: 450.6 g/mol
InChI Key: HHGIWALDZWQMQL-UHFFFAOYSA-N
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Description

Ethyl 1-[[4-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-3-methoxyphenyl]methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a hydroxypiperidine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[[4-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-3-methoxyphenyl]methyl]piperidine-4-carboxylate typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxypiperidine Moiety: This step involves the functionalization of the piperidine ring to introduce the hydroxypiperidine group.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide as the reagent.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[[4-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-3-methoxyphenyl]methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 1-[[4-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-3-methoxyphenyl]methyl]piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[[4-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-3-methoxyphenyl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: Shares the piperidine core and hydroxyl functionality.

    Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups.

    Piperidine Carboxylates: Compounds with similar ester functionalities.

Uniqueness

Ethyl 1-[[4-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-3-methoxyphenyl]methyl]piperidine-4-carboxylate is unique due to its combination of functional groups and complex structure, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 1-[[4-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-3-methoxyphenyl]methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O6/c1-3-31-24(29)19-6-10-25(11-7-19)15-18-4-5-22(23(14-18)30-2)32-17-21(28)16-26-12-8-20(27)9-13-26/h4-5,14,19-21,27-28H,3,6-13,15-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGIWALDZWQMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OCC(CN3CCC(CC3)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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